molecular formula C7H3F3N4O2 B13686346 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13686346
M. Wt: 232.12 g/mol
InChI Key: YLQXISQZGQAKAE-UHFFFAOYSA-N
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Description

8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[4,3-a]pyridine ring. It is known for its diverse applications in medicinal chemistry and material sciences due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The nitro group is particularly reactive, allowing for further functionalization of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo[4,3-a]pyridine ring .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the nitro position .

Mechanism of Action

The mechanism of action of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridines and triazolothiadiazines. These compounds share the triazole ring fused with another heterocyclic ring, but differ in the substituents and their positions .

Uniqueness: What sets this compound apart is the presence of both a nitro group and a trifluoromethyl group, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in both medicinal and material sciences .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-5(14(15)16)6-12-11-3-13(6)2-4/h1-3H

InChI Key

YLQXISQZGQAKAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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